molecular formula C21H23NO3S B2813015 N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1396852-65-5

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No.: B2813015
CAS No.: 1396852-65-5
M. Wt: 369.48
InChI Key: BCAMGKAVGSDXGB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide (CAS 1396852-65-5) is a synthetic organic compound with a molecular formula of C21H23NO3S and a molecular weight of 369.5 g/mol . This propanamide derivative features a distinct molecular architecture incorporating furan, thiophene, and methoxyphenyl moieties, making it a compound of significant interest in advanced chemical and pharmacological research. Its structure is representative of a class of compounds studied for their potential bioactivity. Research into similar propanamide derivatives has demonstrated their value in quantitative structure-activity relationship (QSAR) studies, particularly in the development and optimization of anticonvulsant agents . Furthermore, compounds containing thiophene scaffolds, like the one present in this molecule, have been investigated for various therapeutic applications, including as antiviral agents . The presence of both furan and thiophene heterocycles in a single molecule provides a unique platform for exploring novel structure-activity paradigms and for molecular docking studies with targets such as neurotransmitter receptors and enzymes. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-24-18-9-6-17(7-10-18)8-11-21(23)22(16-19-4-2-14-25-19)13-12-20-5-3-15-26-20/h2-7,9-10,14-15H,8,11-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAMGKAVGSDXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes furan and thiophene moieties along with a methoxy-substituted phenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Overview

The molecular formula of this compound is C21H23NO3S, with a molecular weight of 369.5 g/mol. The presence of functional groups such as methoxy and thiophene indicates potential for various chemical reactivities and biological interactions.

1. Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer activity. Research has shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways, suggesting that this compound may also share similar mechanisms of action.

Compound IC50 (µM) Cell Line
This compoundTBDTBD
Prodigiosin1.93 (MCF-7)MCF-7
Doxorubicin0.12–2.78MCF-7, A549, A375

The specific IC50 values for this compound have yet to be determined, but ongoing studies aim to elucidate its potency against various cancer cell lines.

The proposed mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to arrest the cell cycle at the G1 phase.
  • Induction of Apoptosis : Activation of caspase enzymes and modulation of p53 protein levels are critical pathways involved in its potential anticancer effects.

Further research is necessary to clarify the specific molecular targets and signaling pathways affected by this compound.

Case Studies

Recent case studies have focused on the synthesis and evaluation of related compounds, providing insights into the biological activities associated with structural modifications:

  • Study on 1,2,4-Oxadiazole Derivatives : This study highlighted that compounds with similar structural features exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 0.11 to 1.47 µM .
  • Benzothiazole-Based Compounds : Research indicated moderate to good anti-tubercular activity against Mycobacterium tuberculosis, showcasing the importance of structural diversity in enhancing biological efficacy .

Comparison with Similar Compounds

Substitution at the Propanamide Nitrogen

The target compound’s N-furan-2-ylmethyl and N-2-(thiophen-2-yl)ethyl substituents differentiate it from analogues such as:

  • N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide (): Features a 3-chlorophenethyl group and a 4-isobutylphenyl substituent.
  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Incorporates a bulkier naphthalene system and an indole group, which may enhance binding to serotonin receptors but reduce solubility due to increased hydrophobicity .

β-Carbon Substitution

The 4-methoxyphenyl group at the β-position is shared with compounds like:

Pharmacological and Physicochemical Properties

Antioxidant and Enzyme Inhibition

Compounds with methoxyphenyl groups, such as N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) (IC50 = 69 µM), demonstrate α-glucosidase inhibitory activity, suggesting the target compound’s 4-methoxyphenyl group may similarly modulate enzyme interactions . In contrast, hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ) from exhibit radical scavenging activity (DPPH assay), which the target compound may lack due to the absence of a hydroxamate moiety .

Antiproliferative Activity

Marine-derived bromotyrosine analogues () with 4-methoxyphenyl and pyridinyl groups show moderate cytotoxicity in cancer cell lines.

Q & A

Q. What experimental approaches identify the compound’s primary biological targets?

  • Answer : Target deconvolution employs:
  • Affinity Chromatography : Immobilized compound pulls down binding proteins from cell lysates, identified via LC-MS/MS .
  • Surface Plasmon Resonance (SPR) : Real-time kinetics (e.g., Biacore) measure binding to recombinant proteins (e.g., kon_{on}=1.2×105^5 M1^{-1}s1^{-1}) .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes modulating compound sensitivity (e.g., PTGS2 for COX-2) .

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